molecular formula C26H27BrN2O8 B1421322 Naphthol AS-BI N-acetyl-beta-D-glucosaminide CAS No. 3395-37-7

Naphthol AS-BI N-acetyl-beta-D-glucosaminide

Cat. No. B1421322
CAS RN: 3395-37-7
M. Wt: 575.4 g/mol
InChI Key: DMLKUPXKUQREOC-CFXNPWLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Naphthol AS-BI N-acetyl-beta-D-glucosaminide” is a β-hexosaminidase substrate . It is also known as 2-Naphthalenecarboxamide, 3-[[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-, and Naphthol AS-BI 2-acetamido-2-deoxy-β-D-glucopyranoside . It has been used as an enzyme substrate of beta-hexosaminidase and as an equipment sterilization indicator .


Molecular Structure Analysis

The molecular formula of “this compound” is C26H27BrN2O8 . Its molecular weight is 575.41 g/mol . The InChI string is 1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34) .


Chemical Reactions Analysis

“this compound” is a fluorogenic substrate for the pararosaniline-glyoxalase (PG) reaction . This substrate is used to study enzymatic activity in two human isoenzymes of PG, PG I and PG II .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It is soluble in DMF at 50 mg/mL . It has a melting point of 195°C and a predicted boiling point of 783.80°C at 760 mmHg . The predicted density is 1.59 g/cm³ and the predicted refractive index is n20D 1.69 .

Scientific Research Applications

Histochemical Demonstration of Enzyme Activity

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is utilized for the histochemical demonstration of various enzyme activities. A study by Hayashi (1965) demonstrated its use for revealing N-acetyl-β-glucosaminidase activity in tissues. This substrate allowed for the visualization of enzyme activity as discrete granules, primarily in the cytoplasm of cells in tissues like the kidney and liver. The technique highlighted the similar localization of this enzyme to other lysosomal enzymes (Hayashi, 1965).

Enzymatic Studies and Assays

This compound is also significant in enzymatic studies. In 2001, Pemberton, Hart, and Mottram developed an electrochemical assay for N-acetyl-beta-D-glucosaminidase (NAGase) using this compound. Their study highlighted its application in hydrolyzing to 1-naphthol, which is then amperometrically monitored, offering a valuable tool in biological and biochemical research (Pemberton, Hart, & Mottram, 2001).

Cytochemical Techniques

Another significant application of this compound is in cytochemical techniques. Gossrau (2004) used this substrate for detecting N-acetyl-β-galactosaminidase predominantly in lysosomes of various organs in animals. This technique offered insights into the distribution and activity of these enzymes in different tissues, contributing to our understanding of cellular biology and pathology (Gossrau, 2004).

Photocatalytic Activity Studies

In the field of environmental science, Ma et al. (2017) investigated the photocatalytic degradation of β-naphthol using a g-C3N4/C@Bi2MoO6 composite. This study highlights the broader implications of naphthol derivatives in developing advanced materials for environmental remediation (Ma et al., 2017).

properties

IUPAC Name

3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)/t21-,22-,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLKUPXKUQREOC-CFXNPWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3395-37-7
Record name 3-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3395-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthol AS-BI N-acetyl-beta-D-glucosaminide
Reactant of Route 2
Naphthol AS-BI N-acetyl-beta-D-glucosaminide
Reactant of Route 3
Naphthol AS-BI N-acetyl-beta-D-glucosaminide
Reactant of Route 4
Reactant of Route 4
Naphthol AS-BI N-acetyl-beta-D-glucosaminide
Reactant of Route 5
Naphthol AS-BI N-acetyl-beta-D-glucosaminide
Reactant of Route 6
Naphthol AS-BI N-acetyl-beta-D-glucosaminide

Q & A

Q1: How does Naphthol AS-BI N-acetyl-β-D-glucosaminide help visualize β-hexosaminidase activity in cells?

A1: Naphthol AS-BI N-acetyl-β-D-glucosaminide acts as a substrate for β-hexosaminidase. When this enzyme is present, it cleaves the substrate, releasing free Naphthol AS-BI. This released molecule then reacts with hexazotized pararosaniline, forming a colored precipitate that can be visualized microscopically. This allows researchers to directly observe and assess β-hexosaminidase activity within cells [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.